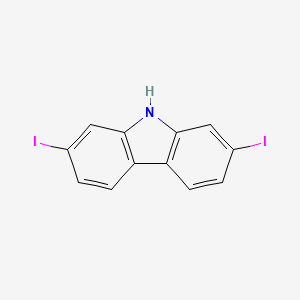

2,7-Diiodo-9H-carbazole

説明

2,7-Diiodo-9H-carbazole is a halogenated carbazole derivative featuring iodine atoms at the 2- and 7-positions of the aromatic core. Carbazoles are nitrogen-containing heterocyclic compounds renowned for their thermal stability, optoelectronic properties, and versatility in organic synthesis. The introduction of iodine substituents enhances electron-withdrawing characteristics, making this compound valuable in materials science, particularly in organic electronics such as organic light-emitting diodes (OLEDs) and photovoltaics .

特性

分子式 |

C12H7I2N |

|---|---|

分子量 |

419.00 g/mol |

IUPAC名 |

2,7-diiodo-9H-carbazole |

InChI |

InChI=1S/C12H7I2N/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6,15H |

InChIキー |

WJHDOZKVIHANFK-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=C1I)NC3=C2C=CC(=C3)I |

製品の起源 |

United States |

類似化合物との比較

Key Compounds :

Comparison :

- Electron-Withdrawing Strength : Iodine’s higher atomic mass and lower electronegativity (compared to bromine) may reduce conjugation disruption while enhancing charge transport properties.

- Crystal Packing: In 2,7-dibromo-9-octyl-9H-carbazole, Br⋯Br interactions (3.5–3.6 Å) and C–H⋯π bonds stabilize the monoclinic lattice .

- Applications : Brominated derivatives are widely used in polymer synthesis due to their reactivity in cross-coupling reactions , whereas iodinated analogs may excel in optoelectronic devices due to enhanced charge mobility .

Positional Isomerism: 2,7- vs. 3,6-Diiodo Derivatives

Key Compounds :

Comparison :

- Electronic Structure: 3,6-Diiodo derivatives exhibit extended π-conjugation along the carbazole’s long axis, favoring red-shifted absorption/emission spectra.

- Solubility: The ethyl group in 3,6-diiodo-9-ethyl-9H-carbazole improves solubility in nonpolar solvents, whereas 2,7-diiodo-9H-carbazole (lacking alkyl chains) may require polar solvents or structural modifications for processability .

Substituent Effects: Alkyl vs. Aryl Groups

Key Compounds :

Comparison :

- Electronic Modulation : Pyridyl-ethynyl groups in enhance electron-deficient character, suitable for n-type semiconductors. In contrast, 2,7-diiodo-9H-carbazole’s iodine atoms provide moderate electron withdrawal, balancing hole/electron transport in ambipolar materials.

- Thermal Stability : Alkyl chains (e.g., octyl in ) improve thermal stability but reduce crystallinity, whereas aryl groups (e.g., methoxyphenyl in ) may enhance π-stacking for improved charge mobility .

Data Tables

Table 1: Structural and Electronic Comparison of Halogenated Carbazoles

Table 2: Substituent Effects on Properties

| Compound | Substituent Type | Solubility | Conjugation Pathway | Thermal Stability |

|---|---|---|---|---|

| 2,7-Diiodo-9H-carbazole | Halogen (I) | Low | Asymmetric | Moderate |

| 2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole | Aryl-Ethynyl | Moderate | Extended | High |

| 9-(4-Methoxyphenyl)-9H-carbazole | Aryl (OCH₃) | High | Symmetric | High |

Research Findings and Implications

- Halogen Choice : Iodine’s polarizability enhances intermolecular interactions, critical for charge transport in thin-film devices. However, bromine’s smaller size allows tighter packing, beneficial for crystalline materials .

- Positional Isomerism : 2,7-Diiodo derivatives may exhibit broader absorption spectra than 3,6-isomers, making them suitable for light-harvesting applications .

- Synthetic Challenges : Direct iodination at 2,7-positions requires precise control to avoid overhalogenation, whereas brominated analogs are more straightforward to synthesize .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。